molecular formula C28H50N2 B1259795 Cycloprotobuxine A CAS No. 2278-38-8

Cycloprotobuxine A

Katalognummer B1259795
CAS-Nummer: 2278-38-8
Molekulargewicht: 414.7 g/mol
InChI-Schlüssel: RJNWIZNQHVCLDL-AENRXNTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cycloprotobuxine A is a natural product found in Buxus sempervirens and Buxus balearica with data available.

Wissenschaftliche Forschungsanwendungen

Cyclophilin Inhibition and Liver Diseases

Cycloprotobuxine A, through its interaction with cyclophilins, may have therapeutic potential in liver diseases. Cyclophilins, particularly Cyclophilin A (CypA), play a role in the pathogenesis of various liver diseases. Inhibiting these proteins could be beneficial for conditions like hepatitis, liver inflammation and fibrosis, and even hepatocellular carcinoma. Non-immunosuppressive cyclophilin inhibitors, which may include compounds like Cycloprotobuxine A, have shown promise in both in vitro and in vivo studies, suggesting potential therapeutic applications in liver diseases (Naoumov, 2014).

Antiproteinuric Effects in Genetic Glomerulopathies

Research has indicated that Cycloprotobuxine A, through its structural similarities to cyclosporine A (CyA), might have antiproteinuric effects. This is particularly relevant in genetic glomerulopathies, where CyA therapy has shown benefits in reducing proteinuria. The mechanism behind this effect involves the stabilization of the actin cytoskeleton in kidney podocytes, suggesting potential use of Cycloprotobuxine A in similar contexts (Bensman & Niaudet, 2010).

Oxidative Stress and Kidney Function

Cycloprotobuxine A might play a role in modulating oxidative stress and thereby impacting kidney function. This is based on the understanding of Cyclosporine A-induced oxidative stress in renal mesangial cells and its mechanism involving MAPK signaling. Since Cycloprotobuxine A could interact with similar pathways, it might have implications in preventing or reducing renal damage associated with oxidative stress (O’Connell et al., 2012).

Hepatotoxicity and Nephrotoxicity Modulation

In the context of chemotherapy, Cycloprotobuxine A could potentially modulate the hepatotoxic and nephrotoxic effects of drugs like cyclophosphamide. This is based on studies showing that certain compounds can protect against such toxicities, suggesting a possible area of application for Cycloprotobuxine A in reducing the adverse effects of chemotherapeutic agents on the liver and kidneys (Caglayan et al., 2018).

Role in Immunomodulation and Oncogenesis

Cycloprotobuxine A may have a role in immunomodulation and possibly in the context of oncogenesis, owing to its structural relation to cyclophilin inhibitors. Cyclophilin A, in particular, has been implicated in various cancers, and its modulation could be a strategy in cancer therapy. Given Cycloprotobuxine A's potential impact on cyclophilins, it might offer pathways for the treatment or prevention of certain cancers (Lee, 2010).

Eigenschaften

CAS-Nummer

2278-38-8

Produktname

Cycloprotobuxine A

Molekularformel

C28H50N2

Molekulargewicht

414.7 g/mol

IUPAC-Name

(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,N,7,7,12,16-hexamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine

InChI

InChI=1S/C28H50N2/c1-19(29(6)7)20-12-14-26(5)22-11-10-21-24(2,3)23(30(8)9)13-15-27(21)18-28(22,27)17-16-25(20,26)4/h19-23H,10-18H2,1-9H3/t19-,20+,21-,22-,23-,25+,26-,27+,28-/m0/s1

InChI-Schlüssel

RJNWIZNQHVCLDL-AENRXNTRSA-N

Isomerische SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)N(C)C

SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C

Kanonische SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)N(C)C)C)C)N(C)C

Synonyme

cycloprotobuxine A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cycloprotobuxine A
Reactant of Route 2
Cycloprotobuxine A
Reactant of Route 3
Cycloprotobuxine A
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cycloprotobuxine A
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cycloprotobuxine A
Reactant of Route 6
Cycloprotobuxine A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.